molecular formula C15H14BrNOS B5737614 N-(4-bromo-2-methylphenyl)-2-(phenylsulfanyl)acetamide

N-(4-bromo-2-methylphenyl)-2-(phenylsulfanyl)acetamide

Cat. No.: B5737614
M. Wt: 336.2 g/mol
InChI Key: WXRDLTPJNNJBQM-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-(phenylsulfanyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted phenyl ring and a phenylsulfanyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2-(phenylsulfanyl)acetamide typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.

    Thioether Formation: The brominated intermediate is then reacted with thiophenol to form the phenylsulfanyl group.

    Acetamide Formation: Finally, the intermediate is reacted with acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2-(phenylsulfanyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding mechanisms.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The bromo group may also facilitate binding to specific receptors or enzymes, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methylphenyl)-2-(phenylsulfanyl)acetamide
  • N-(4-fluoro-2-methylphenyl)-2-(phenylsulfanyl)acetamide
  • N-(4-iodo-2-methylphenyl)-2-(phenylsulfanyl)acetamide

Uniqueness

N-(4-bromo-2-methylphenyl)-2-(phenylsulfanyl)acetamide is unique due to the presence of the bromo group, which can influence its reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromo derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-phenylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNOS/c1-11-9-12(16)7-8-14(11)17-15(18)10-19-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRDLTPJNNJBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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